molecular formula C5H12ClO2P B12693427 (1-Methylethyl)phosphonochloridic acid, ethyl ester CAS No. 28830-03-7

(1-Methylethyl)phosphonochloridic acid, ethyl ester

Cat. No.: B12693427
CAS No.: 28830-03-7
M. Wt: 170.57 g/mol
InChI Key: XJYXAXCTVJPCKA-UHFFFAOYSA-N
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Description

(1-Methylethyl)phosphonochloridic acid, ethyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group bonded to an ethyl ester and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylethyl)phosphonochloridic acid, ethyl ester typically involves the reaction of phosphorus trichloride with isopropyl alcohol to form isopropyl phosphonochloridate. This intermediate is then reacted with ethanol to yield the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methylethyl)phosphonochloridic acid, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form phosphonic acid esters.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

    Hydrolysis: Phosphonic acid derivatives.

    Substitution: Phosphonates with various substituents.

    Oxidation: Phosphonic acid esters.

Scientific Research Applications

(1-Methylethyl)phosphonochloridic acid, ethyl ester has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methylethyl)phosphonochloridic acid, ethyl ester involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of biological molecules. The compound’s reactivity is primarily due to the electrophilic nature of the phosphorus atom, which can form stable bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Ethyl phosphonochloridate: Similar structure but lacks the isopropyl group.

    Isopropyl phosphonochloridate: Similar structure but lacks the ethyl ester group.

    Methyl phosphonochloridate: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

(1-Methylethyl)phosphonochloridic acid, ethyl ester is unique due to the presence of both an isopropyl group and an ethyl ester group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.

Properties

CAS No.

28830-03-7

Molecular Formula

C5H12ClO2P

Molecular Weight

170.57 g/mol

IUPAC Name

2-[chloro(ethoxy)phosphoryl]propane

InChI

InChI=1S/C5H12ClO2P/c1-4-8-9(6,7)5(2)3/h5H,4H2,1-3H3

InChI Key

XJYXAXCTVJPCKA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)C)Cl

Origin of Product

United States

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